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Compound of Interest

Compound Name: 4-Aminophthalic acid

Cat. No.: B1205983 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic analysis of 4-
Aminophthalic acid, a key intermediate in the synthesis of various pharmaceuticals and dyes.

The focus is on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, offering

insights into the structural characterization of this molecule. While comprehensive proton NMR

data is available, it should be noted that specific experimental Carbon-13 NMR and a fully

assigned IR peak list for 4-Aminophthalic acid are not readily available in publicly accessible

scientific literature. The following sections provide known data, expected spectral

characteristics, and detailed experimental protocols.

Structural and Spectroscopic Overview
4-Aminophthalic acid (C₈H₇NO₄, Molar Mass: 181.15 g/mol ) is an aromatic compound

containing a benzene ring substituted with one amino (-NH₂) group and two adjacent carboxylic

acid (-COOH) groups. This unique arrangement of functional groups gives rise to a distinct

spectroscopic signature, which is crucial for its identification and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a

molecule.
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Proton NMR provides information on the chemical environment and connectivity of hydrogen

atoms in the molecule. The spectrum of 4-Aminophthalic acid is typically recorded in a

deuterated solvent such as Dimethyl Sulfoxide-d₆ (DMSO-d₆), which can solubilize the

compound and has exchangeable protons from the carboxylic acid and amine groups.

Table 1: ¹H NMR Chemical Shift Data for 4-Aminophthalic Acid
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Chemical Shift
(δ) ppm

Multiplicity Integration
Assignment
(Proton)

Notes

12.33 Singlet (broad) 2H -COOH

The acidic

protons of the

two carboxylic

acid groups.

Often appears as

a broad singlet

due to hydrogen

bonding and

exchange with

residual water in

the solvent.

7.46 - 7.50 Doublet 1H H-6

Aromatic proton

adjacent to a

carboxylic acid

group. The

coupling (J = 8.8

Hz) is with H-5.

6.49 - 6.53 Multiplet 2H H-3, H-5

Aromatic

protons. H-5 is

adjacent to both

H-6 and the

amino group. H-3

is adjacent to the

amino group and

a carboxylic acid

group. Their

signals overlap.

5.95 Singlet (broad) 2H -NH₂ The protons of

the primary

amine. This peak

is often broad

due to

quadrupole
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effects of the

nitrogen atom

and chemical

exchange.

3.32 Singlet - H₂O

Residual water in

the DMSO-d₆

solvent.

Solvent: DMSO-d₆

As of the latest literature review, a specific, experimentally verified ¹³C NMR spectrum with

peak assignments for 4-Aminophthalic acid is not available. However, based on established

chemical shift ranges for substituted benzene rings, the following predictions can be made:

Carboxylic Acid Carbons (-COOH): Expected to appear significantly downfield, typically in

the range of 165-175 ppm.

Aromatic Carbons (C-NH₂): The carbon directly attached to the amino group is expected to

be shielded and appear around 150 ppm.

Aromatic Carbons (C-COOH): Carbons attached to the carboxylic acid groups would be

found near 130-140 ppm.

Aromatic Carbons (C-H): The remaining aromatic carbons would resonate between 110-130

ppm.

Without experimental data, a quantitative table is not provided to ensure accuracy.

Infrared (IR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation. The analysis is typically performed on a solid sample using

a KBr pellet or an Attenuated Total Reflectance (ATR) accessory.

While a detailed peak-by-peak assignment from a verified spectrum of 4-Aminophthalic acid
is not published, a reliable interpretation can be made based on the known functional groups

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/product/b1205983?utm_src=pdf-body
https://www.benchchem.com/product/b1205983?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1205983?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


and data from structurally similar compounds like 4-aminoterephthalic acid.[1]

Table 2: Expected Characteristic IR Absorption Bands for 4-Aminophthalic Acid

Wavenumber
(cm⁻¹)

Vibration Type Functional Group Intensity/Shape

3200 - 3500 N-H Stretch Primary Amine (-NH₂) Medium, Two Bands

2500 - 3300 O-H Stretch
Carboxylic Acid (-

COOH)
Strong, Very Broad

~3050 C-H Stretch Aromatic Weak to Medium

~1700 C=O Stretch
Carboxylic Acid (-

COOH)
Strong, Sharp

~1600 N-H Bend Primary Amine (-NH₂) Medium

1500 - 1600 C=C Stretch Aromatic Ring Medium to Strong

~1400 O-H Bend
Carboxylic Acid (-

COOH)
Medium

~1250 C-O Stretch
Carboxylic Acid (-

COOH)
Strong

~800-900
C-H Bend (out-of-

plane)
Substituted Aromatic Medium to Strong

Experimental Protocols & Workflows
Accurate spectroscopic data relies on meticulous sample preparation and data acquisition.

The general workflow for the complete spectroscopic characterization of a solid sample like 4-
Aminophthalic acid is outlined below.
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Sample Preparation

Data Acquisition

Data Processing & Analysis

Solid 4-Aminophthalic
Acid Sample

Dissolve ~10-20 mg
in ~0.7 mL DMSO-d₆

Grind 1-2 mg with
~100 mg dry KBr

Acquire ¹H & ¹³C NMR Spectra
(e.g., 400 MHz Spectrometer)

Press mixture into
a transparent pellet

Acquire FTIR Spectrum
(4000-400 cm⁻¹)

Phase Correction,
Baseline Correction,

Peak Integration & Referencing

Background Subtraction,
Peak Picking

Structural Elucidation:
Assign Peaks to Functional Groups

and Molecular Structure

Click to download full resolution via product page

Caption: Workflow for NMR and FTIR analysis of 4-Aminophthalic acid.
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Sample Preparation: Accurately weigh 10-20 mg of 4-Aminophthalic acid and transfer it to

a clean, dry NMR tube.

Solvent Addition: Add approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) to

the NMR tube.

Dissolution: Cap the tube and gently vortex or sonicate until the sample is fully dissolved.

Instrument Setup: Insert the NMR tube into the spectrometer. Tune and shim the instrument

to ensure a homogeneous magnetic field.

Data Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters

on a 400 MHz instrument include a 90° pulse, a spectral width of approximately 16 ppm, a

relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve

a good signal-to-noise ratio.

Data Processing: Process the resulting Free Induction Decay (FID) with a Fourier transform.

Apply phase and baseline corrections. Reference the spectrum using the residual solvent

peak of DMSO-d₆ (δ ≈ 2.50 ppm).

Material Preparation: Gently heat spectroscopy-grade potassium bromide (KBr) in an oven

(e.g., at 110°C for 2-4 hours) and allow it to cool in a desiccator to ensure it is completely dry.

Water absorption can obscure important spectral features.

Grinding: In a clean agate mortar and pestle, grind approximately 1-2 mg of the 4-
Aminophthalic acid sample into a very fine powder.

Mixing: Add about 100-150 mg of the dry KBr to the mortar. Mix gently but thoroughly with

the sample powder until the mixture is homogeneous.

Pellet Formation: Transfer a portion of the mixture to a pellet die. Place the die under a

hydraulic press and apply pressure (typically 8-10 tons) for several minutes. The resulting

pellet should be thin and transparent.

Background Scan: Place a pellet made of pure KBr (a "blank") in the spectrometer's sample

holder and run a background scan.
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Sample Scan: Replace the blank with the sample pellet and acquire the IR spectrum,

typically over a range of 4000 to 400 cm⁻¹. The instrument software will automatically ratio

the sample spectrum against the background.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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